molecular formula C4H8N4 B020389 1H-Tetrazole,1-(1-methylethyl)-(9CI) CAS No. 100114-32-7

1H-Tetrazole,1-(1-methylethyl)-(9CI)

Cat. No. B020389
CAS RN: 100114-32-7
M. Wt: 112.13 g/mol
InChI Key: GTWDTTSNSJEVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Tetrazole,1-(1-methylethyl)-(9CI) is a heterocyclic organic compound. It has a molecular formula of C4H8N4 and a molecular weight of 112.13 g/mol .


Molecular Structure Analysis

The molecular structure of 1H-Tetrazole,1-(1-methylethyl)-(9CI) consists of a tetrazole ring substituted with an isopropyl group .

Scientific Research Applications

Pharmaceutical Testing

1-propan-2-yltetrazole: is utilized in pharmaceutical testing as a high-quality reference standard. This ensures accurate results in the development and quality control of pharmaceutical products .

Nanomaterial Gas Sensors

In the field of nanotechnology, 1-propan-2-yltetrazole is used in the development of nanomaterial gas sensors. These sensors are capable of detecting volatile organic compounds (VOCs) and have applications in monitoring systems for food quality, such as fruit jams .

Safety and Hazards

Specific hazards arising from 1H-Tetrazole,1-(1-methylethyl)-(9CI) are not available . It is advised to handle this compound with care, as with all chemicals .

properties

IUPAC Name

1-propan-2-yltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDTTSNSJEVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Tetrazole,1-(1-methylethyl)-(9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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